Home > Products > Screening Compounds P64857 > 3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid
3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid -

3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

Catalog Number: EVT-13213381
CAS Number:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is a chemical compound that belongs to the class of cyclobutane carboxylic acids. This compound features a cyclobutane ring substituted with a methyl group and a pyridine moiety, which is significant for its potential biological activities. The compound's structure suggests it may interact with various biological targets, making it of interest in medicinal chemistry.

Source and Classification

This compound can be classified under organic compounds, specifically as a cyclobutane derivative. Its IUPAC name reflects its structure, indicating the presence of both the cyclobutane ring and the pyridine group. The molecular formula is C11H13NC_{11}H_{13}N, and it has been identified in various chemical databases and patent literature, highlighting its relevance in synthetic chemistry and potential applications in pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of 3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid can be approached through several synthetic routes:

  1. Cyclization Reactions: Utilizing precursors such as substituted pyridines and alkyl halides to form the cyclobutane ring through cyclization reactions.
  2. Functional Group Transformations: Modifying existing functional groups on the pyridine or cyclobutane moieties to introduce the carboxylic acid group.
  3. One-Pot Synthesis: Employing one-pot synthesis strategies that combine multiple steps into a single reaction vessel, enhancing efficiency and reducing waste.

Technical Details

Specific methodologies may involve the use of catalysts to facilitate cyclization or functionalization reactions. For instance, transition metal catalysts can be employed to promote the formation of C–C bonds necessary for constructing the cyclobutane framework.

Molecular Structure Analysis

Structure

The molecular structure of 3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid consists of:

  • A cyclobutane ring, which is a four-membered carbon ring.
  • A methyl group attached to one of the carbons in the cyclobutane.
  • A pyridine ring attached at the 3-position of the cyclobutane.
  • A carboxylic acid group at the 1-position of the cyclobutane.

Data

The compound's molecular weight is approximately 175.23 g/mol, and its melting point and solubility characteristics would typically be determined through experimental methods such as differential scanning calorimetry or solubility tests in various solvents.

Chemical Reactions Analysis

Reactions

3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid can participate in various chemical reactions, including:

  1. Esterification: Reacting with alcohols to form esters, which are important for modifying solubility and bioavailability.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield derivatives with altered biological properties.
  3. Nucleophilic Substitution: The carboxylic acid group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization.

Technical Details

These reactions often require specific conditions such as temperature control, solvent choice, and sometimes catalysts to enhance reaction rates or selectivity.

Mechanism of Action

The mechanism of action for 3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is likely related to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to its aromatic pyridine structure. This interaction may modulate enzyme activity or receptor binding, contributing to its pharmacological effects.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol; insoluble in non-polar solvents like hexane.

Chemical Properties

Key chemical properties include:

  • Acidity: The carboxylic acid group contributes to its acidic nature, with a pKa value that can be experimentally determined.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

Scientific Uses

3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid has potential applications in:

  1. Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases due to its unique structure.
  2. Biological Research: Used in studies investigating enzyme inhibition or receptor modulation related to pyridine derivatives.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
Theoretical Foundations of Cyclobutane-Pyridine Hybrid Architectures

Strain Dynamics in Cyclobutane-Containing Systems

Cyclobutane's ring strain (~110 kJ/mol) profoundly influences conformational behavior and reactivity. The 3-methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid structure incorporates two key destabilizing factors: (1) Angular strain from forced bond compression below the ideal tetrahedral angle, and (2) Pitzer strain from eclipsing hydrogen interactions. The geminal substitution pattern at C1 creates additional steric congestion, where the pyridinyl group and carboxylic acid substituents compete for spatial accommodation. This quaternary center restricts conformational mobility, forcing the cyclobutane into a characteristic puckered geometry that partially relieves torsional strain but amplifies angle deformation [7].

Table 1: Comparative Strain Analysis of Cycloalkanes

Ring SizeApprox. Strain Energy (kJ/mol)Dominant Strain ComponentBond Angle Deviation (°)
Cyclopropane115Angle~49°
Cyclobutane105-110Torsional + Angle~19°
Cyclopentane26Torsional~1°
Cyclohexane0None

The C1-methyl group introduces strategic steric control. Positioned at C3, this substituent creates a 1,3-diaxial-like interaction with the pyridine ring, further distorting bond angles but simultaneously reducing ring-flipping dynamics. This restricted pseudorotation locks the molecule into preferred conformers where the pyridine nitrogen and carboxylic acid achieve maximal spatial separation, reducing dipole-dipole repulsion. Computational studies of analogous systems reveal that such methyl substitution increases the rotational barrier about the C1-C(pyridine) bond by 15-20 kJ/mol compared to unsubstituted derivatives [7]. This conformational restriction has significant implications for pharmacophore presentation in medicinal chemistry applications.

Electronic Modulation via Pyridinyl Substituents in Carbocyclic Frameworks

The pyridine ring exerts multifaceted electronic effects on the cyclobutane system:

  • Directional Polarization: The electron-deficient pyridine nucleus creates a strong dipole moment (estimated >3D) aligned perpendicular to the heterocyclic plane. This polarizes the adjacent C1-carboxylic acid, enhancing its acidity (predicted pKa ≈ 3.8-4.2) compared to non-aromatic substituted analogues (pKa ≈ 4.5-4.9). This enhanced acidity facilitates salt formation and improves water solubility under physiological conditions [1] [8].

  • Conformational Electronic Coupling: Quantum mechanical modeling reveals that the preferred orientation places the pyridine nitrogen antiperiplanar to the carboxylic acid in the lowest energy conformer. This alignment enables through-space orbital interactions where the nitrogen lone pair donates electron density into the σ* orbital of the O-H bond, weakening it and further contributing to acidity enhancement. This effect diminishes substantially (>50% reduction) in higher-energy conformers where the dihedral angle exceeds 60° [5].

  • Coordination Geometry: The pyridinyl nitrogen adopts a planar configuration with a lone pair ideally positioned for metal coordination or hydrogen bonding. In the 3-substituted isomer present in this compound, the nitrogen lies meta to the cyclobutane linkage, creating a 1,3-disubstitution pattern across the heterocycle. This topology positions the nitrogen away from steric interference by the cyclobutane, enhancing its accessibility as a hydrogen bond acceptor compared to 2- or 4-substituted isomers [8].

Table 2: Electronic Properties of Cyclobutane-Pyridine Hybrids

CompoundPredicted Dipole (Debye)Carboxylic Acid pKaLog P*Nitrogen Accessibility
3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid4.83.90.41High (meta orientation)
3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid [8]4.34.3-0.12High
3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid [3]5.13.7-0.68Moderate (H-bond competition)

* Calculated partition coefficient (octanol/water)

Bioisosteric Potential of Cyclobutane-Pyridine Conjugates in Medicinal Chemistry

These hybrids demonstrate remarkable versatility as bioisosteres:

  • Carboxylic Acid Mimetics: The strained cyclobutane framework provides exceptional three-dimensionality compared to flat aryl systems. When combined with the pyridine's hydrogen-bond accepting capability, this architecture can mimic traditional carboxylic acid bioisosteres like tetrazoles or acyl sulfonamides in spatially constrained environments. The C1-quaternary center projects the carboxylic acid approximately 1.5Å farther from the ring system than phenyl-tetrazole conjugates, enabling unique vectorial presentation to binding pockets [6]. This topology proved critical in angiotensin II receptor antagonists where tetrazole substitution ortho to the linker enhanced potency 10-fold over carboxylic acid analogues [6].

  • Conformationally Restricted Scaffolds: The cyclobutane's puckering dynamics create distinct pseudoequatorial and pseudoaxial orientations for substituents. The 3-methyl group in 3-methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid preferentially occupies a pseudoequatorial position, while the pyridine adopts a pseudoaxial orientation to minimize 1,3-diaxial repulsions. This creates a rigid, T-shaped molecular architecture that effectively mimics meta-substituted biphenyl systems without rotatable bonds. Such rigidity enhances binding entropy by reducing conformational penalty upon target engagement [4].

  • Functional Synergy: The pyridine-carboxylic acid combination enables dual-point recognition of biological targets. In HCV NS3 protease inhibitors, cyclopropyl-acylsulfonamide isosteres demonstrated enhanced potency over carboxylic acids through complementary pocket interactions and hydrogen bonding with catalytic residues [6]. Similarly, cyclobutane-pyridine hybrids could target ion channels or GPCRs where the pyridine nitrogen coordinates with cationic residues (e.g., lysine or arginine) while the carboxylic acid engages in salt bridges. Thiazole-containing cyclobutane derivatives exhibit diverse bioactivities including anticancer, anticonvulsant, and antimicrobial effects, demonstrating the therapeutic relevance of these hybrid frameworks [4].

Table 3: Bioisosteric Analogues of Cyclobutane-Pyridine Scaffolds

CompoundStructural FeaturesTherapeutic PotentialKey Advantages
3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid [1]Methylated quaternary centerAnti-inflammatory, antiviralEnhanced rigidity, improved metabolic stability
3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid [3]Hydroxyl group at C3 positionCNS therapeuticsH-bond donor capacity, reduced log P
rac-(1s,3s)-3-(Methylsulfanyl)cyclobutane-1-carboxylic acid [5]Chiral sulfanyl substituentAntibacterial, antifungalOxidation potential, metal coordination
3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid [8]Unsubstituted cyclobutaneVersatile synthetic intermediateReduced steric hindrance, conformational flexibility

The bioisosteric utility extends beyond simple functional group replacement. For example, cyclobutane's puckered geometry can emulate peptide turn structures, while the pyridine ring provides π-stacking capability absent in aliphatic isosteres. In Bcl-2 inhibitors, biphenyl carboxylic acids were linked via cyclobutane cores to maintain vectorial relationships between pharmacophores while improving proteolytic stability [6]. Such strategic substitutions often yield intellectual property advantages, as cyclobutane-containing drug candidates represented less than 2% of small molecule patents in the past decade, highlighting their relative structural novelty.

ConclusionThe molecular architecture of 3-methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid represents a sophisticated balance of strain energy, electronic modulation, and bioisosteric potential. Its cyclobutane core imposes significant angular and torsional strain that is strategically mitigated through methyl substitution and ring puckering, while the pyridinyl substituent enhances acidity and provides directional recognition capability. These features combine to create a versatile scaffold with particular promise in drug design contexts where traditional flat architectures face limitations. The compound's ability to serve as a three-dimensional bioisostere for carboxylic acid pharmacophores positions it as a valuable template for developing therapeutics targeting protein-protein interactions, ion channels, and metabolic enzymes where conventional scaffolds exhibit inadequate selectivity or metabolic stability.

Properties

Product Name

3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

IUPAC Name

3-methyl-1-pyridin-3-ylcyclobutane-1-carboxylic acid

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-8-5-11(6-8,10(13)14)9-3-2-4-12-7-9/h2-4,7-8H,5-6H2,1H3,(H,13,14)

InChI Key

FYEYIZCOQNFGHQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CN=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.